1-(4-Tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate
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Description
1-(4-Tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate is a chemical compound with the following characteristics:
- Chemical Formula : C~20~H~21~ClNO~3~
- Molecular Weight : Approximately 359.84 g/mol
- IUPAC Name : 1-(4-tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate
Molecular Structure Analysis
The molecular structure of 1-(4-Tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate consists of the following components:
- A pyridine ring with a chlorine substituent at position 6.
- A tert-butylphenyl group attached to the pyridine ring.
- An ester group (1-oxopropan-2-yl) linked to the pyridine ring.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Ester hydrolysis : The ester group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
- Substitution reactions : The chlorine atom may be replaced by other nucleophiles.
- Reduction reactions : Reduction of the carbonyl group could lead to different derivatives.
Physical And Chemical Properties Analysis
- Melting Point : Not available in the retrieved papers.
- Solubility : Solubility in various solvents (e.g., water, organic solvents) requires investigation.
- Stability : Stability under different conditions (temperature, light, etc.) needs assessment.
Safety And Hazards
- Toxicity : Toxicity data are scarce. Caution should be exercised during handling.
- Environmental Impact : Assess its environmental persistence and potential harm.
- Personal Protective Measures : Use appropriate protective gear when working with this compound.
Future Directions
Research avenues include:
- Biological Activity : Investigate potential pharmacological effects.
- Synthetic Optimization : Develop efficient synthetic routes.
- Structure-Activity Relationship (SAR) : Explore modifications for improved properties.
Remember that this analysis is based on available information, and further research is essential to enhance our understanding of this compound. For more detailed insights, consult relevant scientific literature1.
properties
IUPAC Name |
[1-(4-tert-butylphenyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12(24-18(23)14-7-10-16(20)21-11-14)17(22)13-5-8-15(9-6-13)19(2,3)4/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNLWGDVCCWQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C(C)(C)C)OC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate |
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